molecular formula C18H34O2 B1181175 Methyl 8-(2-hexylcyclopropyl)octanoate CAS No. 10152-61-1

Methyl 8-(2-hexylcyclopropyl)octanoate

Cat. No. B1181175
CAS RN: 10152-61-1
M. Wt: 282.5 g/mol
InChI Key:
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Description

“Methyl 8-(2-hexylcyclopropyl)octanoate” is a chemical compound with the molecular formula C18H34O2 . It has an average mass of 282.461 Da and a monoisotopic mass of 282.255890 Da . It is also known by other names such as “8-(2-Hexylcyclopropyl)octanoate de méthyle” in French, “Cyclopropaneoctanoic acid, 2-hexyl-, methyl ester” as per ACD/Index Name, and “Methyl-8-(2-hexylcyclopropyl)octanoat” in German .


Molecular Structure Analysis

“Methyl 8-(2-hexylcyclopropyl)octanoate” has a simple structure with a cyclopropyl group attached to an octanoate chain . The exact 3D structure can be viewed using specialized software or online databases .


Physical And Chemical Properties Analysis

“Methyl 8-(2-hexylcyclopropyl)octanoate” has an average mass of 282.461 Da and a monoisotopic mass of 282.255890 Da . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or prediction using specialized software.

Scientific Research Applications

  • Ozonization Products : Methyl 8-(4-n-hexylcyclohex-2-enyl) octanoate, a closely related compound, was studied for its ozonization products in methanol, leading to several cyclic and acyclic compounds with potential applications in organic synthesis and materials science (Dufek, Cowan, & Friedrich, 1970).

  • Thermal Alteration in Biochemistry : Research on Methyl 8-[2-(cis-pent-2′-enyl)-3-oxo-cis-cyclopent-4-enyl] octanoate, another variant, showed its isomerization under different conditions, providing insights into the behavior of cyclic fatty acids under thermal stress, relevant in biochemistry and food science (Vick, Zimmerman, & Weisleder, 1979).

  • Peracid Oxidation Products : The study of peracid oxidation products of a similar compound, 8-(4-n-Hexylcyclohex-2-enyl)octanoic acid, offered insights into fatty acid oxidation, which could be relevant in industrial applications and the understanding of lipid biochemistry (Dufek, Gast, & Friedrich, 1970).

  • Catalysis in Organic Synthesis : A study on the construction of aryliridium-salen complexes demonstrated the cis-selective asymmetric cyclopropanation of olefins, including the synthesis of 8-[(1R,2S)-2-hexylcyclopropyl]octanoate. This has implications in catalysis and organic synthesis (Suematsu, Kanchiku, Uchida, & Katsuki, 2008).

  • Biological Applications : The biologically derived diesel fuel and NO formation study included methyl octanoate derivatives, relevant in biofuel research and environmental chemistry (Garner & Brezinsky, 2011).

  • Pharmacology and Drug Design : In pharmacology, derivatives of methyl octanoate have been studied for their potential as drug candidates or as part of drug synthesis pathways (Reddy & Davies, 2007).

  • Chemical Kinetics and Reaction Mechanisms : Some studies focus on the chemical kinetics and reaction mechanisms involving methyl octanoate and its derivatives, which are crucial in understanding complex chemical reactions and processes (Kricheldorf, Kreiser-Saunders, & Stricker, 2000).

properties

IUPAC Name

methyl 8-(2-hexylcyclopropyl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-9-12-16-15-17(16)13-10-7-6-8-11-14-18(19)20-2/h16-17H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYIDOFTTFCXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CC1CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-(2-hexylcyclopropyl)octanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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